Product packaging for 3-Chloro-4,4-dimethoxybutan-2-one(Cat. No.:CAS No. 91157-98-1)

3-Chloro-4,4-dimethoxybutan-2-one

Cat. No.: B3058691
CAS No.: 91157-98-1
M. Wt: 166.6 g/mol
InChI Key: YHWZRMDDQITHEN-UHFFFAOYSA-N
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Description

3-Chloro-4,4-dimethoxybutan-2-one (CAS 91157-98-1) is a valuable chemical building block in organic synthesis and pharmaceutical research. This compound, with the molecular formula C6H11ClO3 and a molecular weight of 166.60 g/mol, features both a reactive ketone and a chloro group adjacent to a dimethyl acetal moiety, making it a versatile intermediate for constructing complex molecular architectures . Its primary research value lies in its role as a key synthetic precursor. The compound serves as a crucial intermediate in the synthesis of various heterocyclic systems, including pyrazolo[3,4-d]pyrimidines, which are being investigated for their potential in inhibiting H. pylori infections and other therapeutic areas . The synthetic utility of this compound is well-documented in scientific literature, where it has been produced with yields of approximately 59% to 77% using established synthetic protocols . Researchers utilize this compound to access more complex structures through reactions that leverage its functional groups, facilitating the development of novel chemical entities for drug discovery and medicinal chemistry programs. This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the relevant safety data sheets and implement appropriate laboratory safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11ClO3 B3058691 3-Chloro-4,4-dimethoxybutan-2-one CAS No. 91157-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4,4-dimethoxybutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-4(8)5(7)6(9-2)10-3/h5-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWZRMDDQITHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575186
Record name 3-Chloro-4,4-dimethoxybutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91157-98-1
Record name 3-Chloro-4,4-dimethoxybutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloro 4,4 Dimethoxybutan 2 One

Direct Halogenation Strategies

Direct halogenation involves the introduction of a chlorine atom onto the carbon framework of a precursor molecule. The key challenge in this approach is to control the position of the incoming chlorine atom, a concept known as regioselectivity.

The most direct route to 3-Chloro-4,4-dimethoxybutan-2-one is the α-chlorination of 4,4-dimethoxybutan-2-one. This reaction targets the carbon atom adjacent to the carbonyl group (the α-carbon).

The choice of chlorinating agent and the reaction conditions are critical for achieving high yields and selectivity. Various reagents can be employed for the α-chlorination of ketones. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and chlorine gas (Cl₂). The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or chloroform, and often at controlled temperatures to prevent over-halogenation or side reactions.

For the α-chlorination of ketones, the reaction can proceed via either an enol or an enolate intermediate. Acid or base catalysis is often employed to facilitate the formation of these reactive intermediates. For instance, in the presence of an acid catalyst, the ketone can tautomerize to its enol form, which then reacts with the electrophilic chlorine source.

A plausible synthetic approach for the α-chlorination of 4,4-dimethoxybutan-2-one could involve the use of sulfuryl chloride in an inert solvent. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the optimal reaction time.

Table 1: Potential Chlorinating Agents and Conditions for α-Chlorination

Chlorinating AgentCatalyst/ConditionsPotential Advantages
Sulfuryl Chloride (SO₂Cl₂)Often used without a catalyst or with a radical initiator.Generally clean reactions, with gaseous byproducts (SO₂ and HCl).
N-Chlorosuccinimide (NCS)Acid or radical initiator.Solid reagent, easier to handle than chlorine gas.
Chlorine (Cl₂)Can be used directly, often in a chlorinated solvent.Highly reactive, may lead to over-chlorination.

Regioselective α-Chlorination of 4,4-Dimethoxybutan-2-one

Synthesis via Functional Group Interconversions

An alternative synthetic strategy involves starting with a butanone derivative that is already functionalized at the desired position. This pre-functionalized molecule can then be converted to the target compound through one or more chemical transformations.

One hypothetical route could begin with a precursor such as 3-hydroxy-4,4-dimethoxybutan-2-one. This hydroxy ketone could potentially be synthesized via an aldol-type reaction. The hydroxyl group at the C3 position could then be converted to a chlorine atom using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). This approach offers the advantage of unambiguous regioselectivity, as the position of the chlorine atom is predetermined by the position of the hydroxyl group. However, the synthesis of the hydroxy ketone precursor may require additional synthetic steps.

Another possibility involves starting from a molecule like 3-bromo-4,4-dimethoxybutan-2-one. A halogen exchange reaction could then be performed to replace the bromine atom with a chlorine atom. This type of transformation is often accomplished using a source of chloride ions, such as lithium chloride or sodium chloride, in a suitable solvent.

: An Uncharted Territory

The synthesis of the halogenated keto-acetal, this compound, presents a unique challenge within the field of organic chemistry. Despite the importance of structurally related α-haloketones and acetal-protected carbonyl compounds as versatile intermediates in the synthesis of pharmaceuticals and other complex molecules, a comprehensive review of the scientific literature reveals a significant gap in the documented synthetic routes to this specific target. Extensive searches of chemical databases and scholarly articles have yielded no specific methods for the preparation of this compound.

This notable absence of dedicated synthetic procedures means that key advanced methodologies, such as the enantioselective transformation of optically active precursors to establish chirality at the C-3 position and the application of multi-component or tandem reactions for its efficient construction, remain unexplored for this particular compound.

While general principles of organic synthesis can suggest potential, yet hypothetical, pathways, the lack of empirical data prevents a detailed and scientifically validated discussion as per the requested outline. The direct chlorination of 4,4-dimethoxybutan-2-one at the α-position is a conceivable approach, however, issues of regioselectivity and the stability of the acetal (B89532) group under various chlorinating conditions would need to be carefully considered and optimized.

Similarly, the construction of the chiral C-3 center through the transformation of optically active precursors would necessitate starting materials that are not readily described in the context of this specific target. The development of such a synthesis would be a novel research endeavor.

Furthermore, the application of multi-component and tandem reaction strategies, which are highly valued for their atom economy and step efficiency, has not been reported for the synthesis of this compound. Designing such a reaction would involve the creative combination of at least three different starting materials in a one-pot procedure, a task that requires foundational knowledge of the target's reactivity, which is currently unavailable.

Chemical Reactivity and Transformation Pathways of 3 Chloro 4,4 Dimethoxybutan 2 One

Reactions Involving the Ketone Moiety

The α-chloroketone unit is the primary site of reactivity, characterized by an electrophilic carbonyl carbon and a carbon atom bearing a labile chlorine atom. The inductive effect of the carbonyl group significantly enhances the polarity of the carbon-halogen bond, making the α-carbon susceptible to nucleophilic attack. nih.gov

The carbonyl group of 3-Chloro-4,4-dimethoxybutan-2-one readily undergoes nucleophilic addition. However, its most significant transformations are condensation reactions with bifunctional nucleophiles to form heterocyclic structures. A prominent example is its reaction with amidines in the presence of a base to yield 4-acetyl-2-substituted-imidazoles. google.com In this process, the amidine acts as the nucleophile, leading to a cyclization cascade. This reaction underscores the role of this compound as a key building block for complex molecules. thieme-connect.desci-hub.se The carbonyl group can act as a directing group, facilitating selective carbon-carbon bond formation at the chloride site in related α-chloroketone systems. acs.org

The carbonyl group within the α-chloroketone moiety can be selectively reduced. The use of metal hydride reducing agents can convert the ketone into the corresponding secondary alcohol, yielding a 3-chloro-4,4-dimethoxybutan-2-ol. libretexts.org This transformation is synthetically useful as it generates a 2-halo alcohol, another versatile intermediate for further chemical modification. libretexts.org The acetal (B89532) group is generally stable under these reductive conditions. masterorganicchemistry.com

Table 1: Reactions Involving the Ketone Moiety of this compound

Reaction Type Reagents/Conditions Product Type Key Features
Condensation Amidines, Base 4-Acetyl-2-substituted-imidazole Forms a key heterocyclic structure; a primary synthetic application. thieme-connect.degoogle.comsci-hub.se
Enolization/Rearrangement Strong Base (e.g., Alkoxides) Rearranged Ester (via Favorskii Rearrangement) Proceeds through a cyclopropanone (B1606653) intermediate; a characteristic reaction of α-haloketones. libretexts.org
Reduction Metal Hydrides (e.g., NaBH₄) 2-Halo Alcohol Selective reduction of the ketone; the acetal remains intact. libretexts.org

Reactivity of the Acetal Functionality

The dimethyl acetal at the 4-position serves primarily as a protecting group for a latent aldehyde functionality. Its reactivity is characterized by stability under many conditions, with cleavage occurring only under specific, typically acidic, protocols.

Acetals are stable to bases, nucleophiles, and many oxidizing and reducing agents. masterorganicchemistry.comorganic-chemistry.org However, they undergo hydrolysis in the presence of aqueous acid to regenerate the parent carbonyl compound. libretexts.org This deprotection of this compound would yield 3-chloro-4-oxobutan-2-one. The hydrolysis is a reversible equilibrium-driven process; a large excess of water favors the formation of the ketone. libretexts.org Conversely, treatment with a different alcohol under anhydrous acidic conditions can lead to transacetalization, exchanging the methoxy (B1213986) groups for other alkoxy groups. organic-chemistry.org

The primary role of the acetal in this molecule is to act as a stable protecting group, allowing for selective chemistry to be performed on the α-chloroketone moiety without interference from a highly reactive aldehyde. libretexts.org Its stability under neutral and basic conditions ensures that reactions such as nucleophilic substitutions at the α-carbon, enolate formation, and ketone reduction can proceed chemoselectively. masterorganicchemistry.comorganic-chemistry.org Specific rearrangements involving the acetal group itself are not common, as its main function is to remain inert during other transformations until its removal is desired.

Table 2: Reactivity of the Acetal Functionality in this compound

Reaction Type Reagents/Conditions Product Type Key Features
Hydrolysis (Deprotection) Aqueous Acid (e.g., H₃O⁺) α-Chloro-β-ketoaldehyde Regenerates the parent carbonyl group; reaction is driven by excess water. libretexts.org
Transacetalization R'OH, Acid Catalyst New Acetal Exchanges the original alkoxy groups for new ones. organic-chemistry.org
Stability Bases, Nucleophiles, Hydride Reagents No Reaction Functions as a robust protecting group, enabling selective reactions elsewhere in the molecule. masterorganicchemistry.comorganic-chemistry.org

Transformations Mediated by the α-Chlorine Substituent

The presence of a chlorine atom alpha to the carbonyl group significantly activates the molecule for a range of transformations. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making the C-Cl bond susceptible to cleavage.

The α-carbon in this compound is a prime site for nucleophilic substitution. These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the α-carbon, displacing the chloride ion. The rate of this reaction is enhanced by the adjacent carbonyl group, which stabilizes the transition state. A wide variety of nucleophiles can be employed, leading to the formation of diverse α-substituted ketones.

Common nucleophiles include:

Halides: Exchange of the chloro group with other halides (e.g., iodide) can be achieved.

Oxygen nucleophiles: Alcohols and phenols can displace the chloride to form α-alkoxy or α-aryloxy ketones.

Nitrogen nucleophiles: Amines, anilines, and heterocycles can react to produce α-amino ketones, which are valuable precursors for various biologically active molecules.

Sulfur nucleophiles: Thiols and thiophenols readily react to yield α-thio ketones.

The general scheme for these SN2 reactions is depicted below:

Reaction Scheme:

Generated code

(Where Nu- represents a nucleophile)

While the SN2 pathway is predominant, under certain conditions, such as in the presence of a silver salt to assist chloride departure, an SN1-type mechanism involving a carbocation intermediate might be accessible. However, the stability of the resulting α-keto carbocation is a critical factor.

In the presence of a base, this compound can undergo elimination reactions to form α,β-unsaturated ketones. The most common mechanism is the E2 (bimolecular elimination), where a base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon (the β-carbon), leading to the concerted formation of a double bond and expulsion of the chloride ion.

In the case of this compound, there are two potential sites for proton abstraction: the methyl group (C1) and the methine of the acetal (C4). However, abstraction from the methyl group is sterically more favorable and leads to the formation of 4,4-dimethoxy-3-buten-2-one.

Reaction Scheme: Generated code

The choice of base and reaction conditions can influence the outcome between substitution and elimination. Bulky bases tend to favor elimination, while less hindered, more nucleophilic reagents favor substitution.

The α-chloro-keto functionality is a suitable electrophile for various metal-catalyzed cross-coupling reactions. These reactions provide a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of alkyl, aryl, and vinyl groups at the α-position.

Copper-Catalyzed Cross-Coupling: Copper catalysts, such as copper(I) iodide or copper(II) acetylacetonate, can facilitate the coupling of organometallic reagents like organozinc halides with α-chloroketones. nih.govorganic-chemistry.orgacs.org This method allows for the introduction of primary and secondary alkyl groups adjacent to the ketone carbonyl under mild conditions. nih.govorganic-chemistry.orgacs.org The reaction often proceeds with inversion of stereochemistry if the α-carbon is chiral. nih.govorganic-chemistry.orgacs.org

Illustrative Reaction:

Generated code

(Where R is an alkyl group and X is a halide)

Metallaphotoredox Catalysis: A more recent development involves the use of metallaphotoredox catalysis for the α-arylation of α-chloroketones with aryl halides. nih.gov This dual catalytic system, often employing a nickel catalyst and a photoredox catalyst, can effectively couple a wide range of (hetero)aryl bromides with α-chloroketones under mild conditions. nih.gov This strategy is particularly valuable for creating α-aryl carbonyl motifs, which are prevalent in medicinal chemistry. nih.gov

Catalyst System Coupling Partner Product Type Reference
Cu(acac)2Alkylzinc halidesα-Alkyl ketones nih.govorganic-chemistry.orgacs.org
Ni/Photoredox CatalystAryl bromidesα-Aryl ketones nih.gov

The reactive nature of the α-chloro-keto moiety also enables intramolecular reactions, leading to the formation of cyclic structures and rearranged products.

A prominent rearrangement reaction for α-haloketones is the Favorskii rearrangement . wikipedia.org When treated with a strong base, such as an alkoxide, this compound can undergo rearrangement to form a carboxylic acid derivative. The mechanism is thought to involve the formation of a cyclopropanone intermediate, which is then opened by the nucleophilic base. wikipedia.org The direction of ring-opening is influenced by the stability of the resulting carbanion.

Furthermore, this compound is a valuable precursor for the synthesis of various heterocycles. By reacting with bifunctional nucleophiles, it can undergo condensation and cyclization to form five- or six-membered rings. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with amidines or guanidines can lead to the formation of imidazoles. The Hantzsch thiazole (B1198619) synthesis, involving the reaction of α-haloketones with thioureas or thioamides, provides a route to thiazole derivatives. nih.gov

The general strategy involves the initial nucleophilic substitution of the chloride followed by an intramolecular condensation with the ketone carbonyl.

Example: Thiazole Synthesis Generated code

The versatility of this compound in these transformations underscores its utility as a building block in the synthesis of complex organic molecules.

Mechanistic Investigations of Reactions Involving 3 Chloro 4,4 Dimethoxybutan 2 One

Kinetic Studies of Reaction Rates and Orders

A thorough search for kinetic data on reactions involving 3-Chloro-4,4-dimethoxybutan-2-one did not yield specific rate constants, reaction orders, or activation parameters. Kinetic studies are fundamental to understanding the factors that influence the speed of a chemical reaction. For a compound like this compound, such studies would typically involve monitoring the disappearance of the reactant or the appearance of a product over time under various conditions (e.g., changing concentrations of reactants, temperature).

In the broader context of α-haloketones, reaction rates are known to be influenced by several factors, including the nature of the nucleophile, the solvent, and the substitution pattern of the ketone. However, without specific experimental data for this compound, a quantitative analysis of its reactivity remains speculative.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

Entry[this compound] (M)[Nucleophile] (M)Initial Rate (M/s)
10.10.1Data Not Available
20.20.1Data Not Available
30.10.2Data Not Available

This table is for illustrative purposes only to show what kind of data would be expected from kinetic studies. No such data has been found for the specified compound.

Elucidation of Reaction Mechanisms Through Intermediate Detection

The identification of reaction intermediates is crucial for piecing together a reaction mechanism. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) are often employed to detect and characterize these transient species. For reactions involving this compound, potential intermediates could include enolates, cyclopropanones (in the case of the Favorskii rearrangement), or tetrahedral intermediates from nucleophilic attack at the carbonyl carbon.

Despite the general understanding of reaction pathways for α-haloketones, no specific studies detailing the detection and characterization of intermediates in reactions of this compound have been identified. Such research would be invaluable in confirming the operative mechanistic pathways.

Computational Modeling of Transition States and Energy Landscapes

Computational chemistry provides powerful tools for investigating reaction mechanisms, allowing for the calculation of the energies of reactants, products, transition states, and intermediates. This information helps in mapping out the potential energy surface of a reaction and predicting the most likely pathway.

A computational study on this compound would involve modeling its reactions with various nucleophiles to determine the activation energies for different possible mechanisms, such as SN2 substitution at the α-carbon versus addition to the carbonyl group. However, no such specific computational studies for this compound appear to have been published.

Table 2: Illustrative Calculated Energy Barriers for a Reaction of this compound

Reaction PathwayTransition State StructureCalculated Activation Energy (kcal/mol)
SN2 Substitution[Nu---C(α)---Cl]‡Data Not Available
Carbonyl Addition[Nu---C=O]‡Data Not Available
Favorskii RearrangementCyclopropanone (B1606653) formationData Not Available

This table illustrates the type of data that would be generated from computational modeling. No such data is currently available for the specified compound.

Regioselectivity and Stereoselectivity Control by the α-Chlorine Atom

The presence of the chlorine atom at the α-position of this compound is expected to significantly influence the regioselectivity and stereoselectivity of its reactions. The electron-withdrawing nature of the chlorine atom can affect the acidity of the α'-protons and the electrophilicity of both the carbonyl carbon and the α-carbon.

In nucleophilic substitution reactions, the stereochemical outcome (e.g., inversion or retention of configuration) at the α-carbon would provide insight into the mechanism. Similarly, in reactions where new stereocenters are formed, the directing effect of the existing chiral center (if the molecule is chiral) and the α-chlorine would be of great interest. Unfortunately, there is a lack of specific studies on the stereochemical control exerted by the α-chlorine in reactions of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of 3-Chloro-4,4-dimethoxybutan-2-one. While specific experimental spectra for this exact compound are not widely published, its structure allows for the prediction of characteristic NMR signals based on the analysis of analogous compounds like 4,4-dimethoxybutan-2-one and 3-chloro-2-butanone. chemicalbook.comnih.govchemicalbook.com

¹H NMR Spectroscopy: A 1D ¹H NMR spectrum would provide information on the number of different proton environments and their neighboring protons. The presence of a chiral center at the C3 position renders the two protons on the C1 methyl group and the two methoxy (B1213986) groups potentially diastereotopic, though this effect might be subtle.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H1 (CH₃-C=O)~2.2 - 2.4Singlet (s)N/ATypical range for a methyl ketone.
H3 (Cl-CH)~4.5 - 4.8Doublet (d)~4-6 HzDownfield shift due to the electronegative chlorine atom; coupled to H4.
H4 (CH-O)~4.6 - 4.9Doublet (d)~4-6 HzCoupled to the methine proton at C3.
H5 (OCH₃)~3.3 - 3.5Singlet (s)N/ATwo distinct singlets may be observed if diastereotopicity is resolved.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon (C2) is expected to be the most downfield signal. chemicalbook.comlibretexts.org

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C1 (CH₃)~25 - 30Methyl ketone carbon.
C2 (C=O)~198 - 205Carbonyl carbon, significantly downfield. libretexts.org
C3 (CHCl)~60 - 65Shifted downfield by the attached chlorine atom.
C4 (CH(OCH₃)₂)~100 - 105Acetal (B89532) carbon.
C5 (OCH₃)~53 - 58Methoxy carbons; may show as two distinct peaks.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A COSY experiment would be crucial to confirm the connectivity between protons. A cross-peak between the proton at C3 and the proton at C4 would definitively establish their coupling and adjacency. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to assign each proton signal to its corresponding carbon signal (e.g., linking the ¹H signal at ~4.5-4.8 ppm to the ¹³C signal at ~60-65 ppm for C3). youtube.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. The exact mass of C₆H₁₁ClO₃ is 166.0420 Da.

The fragmentation pattern in an electron ionization (EI) mass spectrum provides structural confirmation. While a published spectrum for the specific chloro-derivative is unavailable, the fragmentation of the related 4,4-dimethoxybutan-2-one involves characteristic losses. nih.govnist.gov For this compound, the pattern would be further influenced by the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to characteristic M+2 isotopic patterns for chlorine-containing fragments.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ³⁵Cl)Proposed Fragment IonFormulaNotes
166[M]⁺[C₆H₁₁ClO₃]⁺Molecular ion.
135[M - OCH₃]⁺[C₅H₈ClO₂]⁺Loss of a methoxy radical.
123[M - COCH₃]⁺[C₄H₈ClO₂]⁺Loss of an acetyl radical.
91[M - OCH₃ - CO₂]⁺[C₄H₈Cl]⁺Subsequent loss from the [M-OCH₃] fragment.
75[CH(OCH₃)₂]⁺[C₃H₇O₂]⁺A common fragment from dimethyl acetals. nih.govnist.gov
43[CH₃CO]⁺[C₂H₃O]⁺Acylium ion, often a base peak for methyl ketones. nih.govnist.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the ketone carbonyl (C=O) stretch. The C-O stretches of the acetal and the C-Cl stretch would also be present. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also Raman active. This technique can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum. spectrabase.com

Predicted Vibrational Frequencies for this compound

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Expected Intensity
C=OStretch~1715 - 1735Strong (IR), Medium (Raman)
C-H (sp³)Stretch~2850 - 3000Medium-Strong (IR, Raman)
C-O (Acetal)Stretch~1050 - 1150Strong (IR)
C-ClStretch~650 - 800Medium-Weak (IR)

X-ray Diffraction Analysis for Solid-State Structural Elucidation

Should this compound be obtainable as a stable, single crystal, X-ray diffraction would offer the most definitive structural proof. This technique provides precise coordinates of each atom in the crystal lattice, allowing for the unambiguous determination of:

Bond lengths: e.g., the exact lengths of the C-Cl, C=O, and C-O bonds.

Bond angles: The geometry around the chiral center (C3) and the ketone.

Conformation: The preferred arrangement of the molecule in the solid state.

Absolute configuration: For a chiral crystal, the absolute stereochemistry of the C3 center could be determined.

Currently, there are no publicly available crystal structures for this compound in databases like the Cambridge Structural Database (CSD).

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

The chlorine atom at the C3 position makes this compound a chiral molecule, existing as a pair of enantiomers ((R)- and (S)-isomers). Chiral chromatography is the definitive method for separating these enantiomers and quantifying the enantiomeric purity (or enantiomeric excess, ee) of a sample.

The process involves using a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification. While specific methods for this compound are not published, developing a separation would involve screening various CSPs (e.g., polysaccharide-based or Pirkle-type columns) and mobile phases to achieve baseline resolution of the two enantiomeric peaks. This analysis is critical in stereoselective synthesis where the goal is to produce one enantiomer preferentially over the other.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior:There is no available research on the behavior of 3-Chloro-4,4-dimethoxybutan-2-one in solution as studied through molecular dynamics simulations.

Due to the lack of specific data for this compound in the scientific domain, the creation of an article that adheres to the provided outline and maintains scientific accuracy is not feasible at this time.

Applications in Complex Organic Synthesis and Heterocyclic Chemistry

Precursor for Diverse Heterocyclic Scaffolds

The strategic placement of functional groups in 3-Chloro-4,4-dimethoxybutan-2-one makes it an ideal starting material for the synthesis of various heterocyclic compounds. The presence of both an electrophilic chlorinated carbon and a ketone carbonyl group, along with a latent aldehyde functionality, provides multiple reaction sites for cyclization reactions.

Pyrazole (B372694) and Pyrimidine (B1678525) Derivatives

The reaction of this compound, also known as β-ketobutyracetal, with appropriate binucleophiles is a key strategy for the synthesis of pyrazoles and pyrimidines. sigmaaldrich.com For instance, condensation with hydrazine (B178648) derivatives can lead to the formation of the pyrazole ring. Similarly, reaction with amidines or ureas can yield pyrimidine structures. The specific reaction conditions and the nature of the binucleophile determine the final heterocyclic core. The synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, for example, involves a three-component reaction which highlights the utility of pyrazolone (B3327878) derivatives in constructing complex heterocyclic systems. nih.govdundee.ac.uk

Quinoxaline (B1680401) and Analogue Synthesis

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, can be synthesized from 1,2-diamines and α-dicarbonyl compounds. While not a direct precursor in the classical sense, derivatives of this compound can be transformed into the necessary dicarbonyl intermediates. For example, hydrolysis of the acetal (B89532) followed by oxidation can generate a 1,2,3-tricarbonyl species, which can then be condensed with o-phenylenediamines to form quinoxalines. researchgate.netnih.govresearchgate.net The synthesis of various quinoxaline derivatives has been achieved through condensation reactions with substituted o-phenylenediamines. nih.gov

Carbazole (B46965) Core Construction

The construction of the carbazole framework, a tricyclic aromatic system, can be approached using various synthetic strategies. While direct application of this compound for carbazole synthesis is not prominently documented, its functionalities can be utilized to build key precursors. For instance, the butanone backbone could be elaborated to form a suitably substituted cyclohexenone derivative, a common intermediate in carbazole synthesis through Fischer indole-type reactions or other cyclization strategies.

Other Ring Systems (e.g., Imidazoles, Furans, Thiophenes)

The versatility of this compound extends to the synthesis of other important heterocyclic rings.

Imidazoles: Imidazole synthesis often requires a 1,2-dicarbonyl compound, an aldehyde, and ammonia. organic-chemistry.orgmdpi.com Hydrolysis of the acetal in this compound provides the necessary aldehyde component, while the ketone can serve as the dicarbonyl precursor after suitable modification. This makes it a potential starting material for the synthesis of substituted imidazoles. nih.govmdpi.com

Furans: Furan (B31954) synthesis can be achieved through various methods, including the Paal-Knorr synthesis from 1,4-dicarbonyl compounds. nih.gov Chemical manipulation of this compound, such as reduction of the ketone and subsequent reactions, could lead to the formation of the required 1,4-dicarbonyl precursor for furan ring formation. researchgate.net

Thiophenes: The synthesis of thiophenes often involves the reaction of 1,4-dicarbonyl compounds with a sulfur source. organic-chemistry.orgpitt.edu Similar to furan synthesis, this compound can be envisioned as a starting point for the generation of the necessary 1,4-dicarbonyl intermediate for thiophene (B33073) ring construction. nih.govresearchgate.net

Synthesis of Chiral Building Blocks

The prochiral nature of this compound, with a stereocenter that can be created at the carbon bearing the chlorine atom, makes it a valuable precursor for the synthesis of chiral building blocks. Asymmetric reduction of the ketone or stereoselective substitution of the chlorine atom can lead to the formation of enantiomerically enriched products. These chiral synthons are crucial in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry plays a vital role in their function. tcichemicals.com For example, the synthesis of a novel griseofulvin (B1672149) derivative involved a multi-step process starting from griseofulvic acid, highlighting the importance of chiral precursors in complex molecule synthesis. mdpi.com

Synthesis and Reactivity of Derivatives and Analogues

Systematic Modification of the Halogen Substituent (e.g., Fluoro, Bromo, Iodo)

The identity of the halogen atom at the C3 position is a critical determinant of the compound's reactivity, particularly in nucleophilic substitution reactions. The synthesis of these analogues typically starts from the parent ketone, 4,4-dimethoxybutan-2-one, followed by alpha-halogenation.

Synthesis:

Fluorination: The introduction of fluorine at the alpha-position of a ketone can be achieved using electrophilic fluorinating agents. A common reagent for this transformation is N-Fluorobenzenesulfonimide (NFSI), which can selectively fluorinate the enolate of 4,4-dimethoxybutan-2-one formed under basic conditions.

Bromination: Alpha-bromination is readily accomplished using bromine (Br₂) in an acidic medium like acetic acid, or with other brominating agents such as N-bromosuccinimide (NBS). The reaction proceeds via an enol or enolate intermediate.

Iodination: The corresponding iodo-analogue can be prepared using iodine (I₂) in the presence of a base, such as sodium hydroxide, via the haloform reaction pathway, or under acidic conditions using an oxidizing agent to generate an electrophilic iodine species.

The choice of halogen significantly impacts the carbon-halogen (C-X) bond strength and the leaving group ability of the halide. This trend is fundamental to predicting the reactivity of these analogues.

Table 1: Comparison of Halogenated Analogues

Analogue NameChemical FormulaHalogenC-X Bond Energy (kJ/mol, approx.)Leaving Group Ability
3-Fluoro-4,4-dimethoxybutan-2-oneC₆H₁₁FO₃F485Poor
3-Chloro-4,4-dimethoxybutan-2-oneC₆H₁₁ClO₃Cl339Good
3-Bromo-4,4-dimethoxybutan-2-oneC₆H₁₁BrO₃Br285Excellent
3-Iodo-4,4-dimethoxybutan-2-oneC₆H₁₁IO₃I213Superior

Variation of the Acetal (B89532) Moiety (e.g., Diethoxy, Cyclic Acetals)

The dimethoxy acetal serves to protect the aldehyde functionality at C4. Modifying this group can alter the compound's solubility, stability, and steric hindrance around the reaction centers. These variations are typically achieved through transacetalization.

Synthesis:

Diethoxy and Other Acyclic Acetals: By treating this compound with a different alcohol, such as ethanol, under anhydrous acidic conditions (e.g., using p-toluenesulfonic acid or a Lewis acid), the methoxy (B1213986) groups can be exchanged for ethoxy groups, yielding 3-chloro-4,4-diethoxybutan-2-one.

Cyclic Acetals: Reacting the parent compound with a diol, such as ethane-1,2-diol or propane-1,3-diol, in the presence of an acid catalyst results in the formation of a more rigid cyclic acetal (a 1,3-dioxolane (B20135) or 1,3-dioxane (B1201747) ring, respectively). These are often more stable towards hydrolysis than their acyclic counterparts. A patent for a related structure, trans-4-chloro-3-methyl-2-buten-1-al, describes its conversion to a cyclic acetal using neopentyl glycol. google.com

Table 2: Examples of Acetal Variations

Analogue NameAcetal TypeReactant Diol/AlcoholResulting Ring Size (if cyclic)
3-Chloro-4,4-diethoxybutan-2-oneAcyclicEthanolN/A
2-(1-Chloro-2-oxopropyl)-1,3-dioxolaneCyclicEthane-1,2-diol5-membered
2-(1-Chloro-2-oxopropyl)-1,3-dioxaneCyclicPropane-1,3-diol6-membered

Introduction of Additional Functionality onto the Carbon Backbone

The carbon backbone of 4,4-dimethoxybutan-2-one can be functionalized prior to halogenation to create more complex analogues. The ketone at C2 and the adjacent methylene (B1212753) group at C1 are the primary sites for such modifications. The parent compound, 4,4-dimethoxy-2-butanone (B155242), is a versatile 1,3-dielectrophilic building block. crimsonpublishers.comcrimsonpublishers.com

Synthesis Strategies:

Reaction at the Carbonyl Group: The ketone can react with organometallic reagents, such as Grignard or organolithium reagents, to introduce new carbon substituents. For instance, reaction of 4,4-dimethoxybutan-2-one with methylmagnesium bromide would yield 3-methyl-2-hydroxy-4,4-dimethoxybutane, which could then be oxidized and halogenated. Studies have shown that reacting 4,4-dimethoxy-2-butanone with reagents like allyl magnesium bromide or benzyl (B1604629) magnesium chloride successfully produces the corresponding carbinol acetals. crimsonpublishers.comcrimsonpublishers.com

Alkylation at C1: The C1 methyl group can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then act as a nucleophile to attack an electrophile (e.g., an alkyl halide), leading to chain extension.

Condensation Reactions: The parent ketone can participate in aldol-type condensation reactions with various aldehydes or ketones to build larger molecular frameworks.

These strategies significantly expand the range of accessible structures, which can subsequently be halogenated at the C3 position to yield highly functionalized derivatives.

Studies on the Reactivity Profile of Modified Structures

The reactivity of these modified structures is a direct consequence of their altered electronic and steric profiles.

Nucleophilic Substitution: The primary reaction pathway for the C3-halogen bond is nucleophilic substitution. libretexts.orgyoutube.com The reaction rate is highly dependent on the nature of the halogen, following the general trend I > Br > Cl >> F, which reflects the leaving group ability of the halide. libretexts.org Thus, 3-iodo-4,4-dimethoxybutan-2-one is expected to be the most reactive towards nucleophiles, while the fluoro analogue would be the least reactive. These reactions are crucial for synthesizing a variety of heterocyclic compounds, such as substituted thiazoles, pyrimidines, or pyrazoles, which are often formed via initial substitution of the halogen followed by intramolecular cyclization. crimsonpublishers.comsigmaaldrich.comchemsrc.com

Influence of the Acetal Group: Bulky acetal groups, such as a cyclic acetal derived from neopentyl glycol, can sterically hinder the approach of a nucleophile to the C3 position, potentially slowing the rate of substitution reactions.

Reactivity of Backbone-Modified Analogues: The introduction of electron-withdrawing or electron-donating groups onto the carbon backbone can modulate the electrophilicity of the C3 carbon. For example, an electron-withdrawing group could increase the partial positive charge on C3, making it more susceptible to nucleophilic attack. Conversely, functionalities that can chelate to the halogen atom may influence its reactivity in unexpected ways. The reaction of 4,4-dimethoxy-2-butanone with various nucleophiles has been shown to lead to the formation of naphthalenes and other aromatic systems after subsequent acid-catalyzed cyclization and dehydration, highlighting the utility of this scaffold in constructing complex ring systems. crimsonpublishers.comcrimsonpublishers.com

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Routes

The future of chemical manufacturing hinges on the adoption of sustainable and green chemistry principles. For a molecule like 3-Chloro-4,4-dimethoxybutan-2-one, this entails moving away from traditional methods that may use hazardous reagents or generate significant waste. A key starting point for greener synthesis would be the selection of environmentally benign starting materials. For instance, the synthesis of the parent compound, 4,4-dimethoxy-2-butanone (B155242), has been explored using precursors like methyl formate (B1220265) and acetone (B3395972) google.com. Future research could focus on utilizing bio-derived feedstocks for these precursors.

A significant area for development is the replacement of harsh chlorinating agents. Traditional methods for the synthesis of α-chloro ketones often involve elemental chlorine or other corrosive reagents organic-chemistry.org. Green alternatives could include the use of recyclable catalysts or in-situ generation of the chlorinating species to minimize waste and improve safety. The principles of atom economy, which seek to maximize the incorporation of starting materials into the final product, will be a guiding factor in designing these new synthetic pathways.

ParameterTraditional RoutePotential Green Route
Starting Materials Petroleum-basedBio-derived (e.g., from fermentation)
Chlorinating Agent Elemental Chlorine (Cl2)N-Chlorosuccinimide (NCS) with organocatalyst
Solvents Chlorinated solvents (e.g., Dichloromethane)Bio-based solvents or solvent-free conditions
Byproducts Halogenated wasteRecyclable catalyst, less toxic byproducts

Implementation in Continuous Flow Chemistry Systems

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and scalability. For the synthesis of this compound, implementing a continuous flow system could be particularly beneficial, especially for the halogenation step, which can be highly exothermic and difficult to control on a large scale in batch reactors rsc.orgrsc.org.

Flow reactors provide superior heat and mass transfer, which can lead to higher selectivity and yields, while minimizing the formation of byproducts researchgate.net. The small reaction volumes within a flow system also significantly reduce the risks associated with handling hazardous intermediates or reagents. Future research in this area would involve the design and optimization of a multi-step flow process, potentially starting from the initial formation of the ketone and proceeding through the chlorination and purification steps in a continuous, automated fashion. This approach is particularly relevant for the synthesis of halogenated compounds where precise control over reaction conditions is crucial researchgate.net.

Exploration of Photoredox and Electrocatalytic Transformations

Photoredox and electrocatalytic methods are at the forefront of modern organic synthesis, offering mild and highly selective ways to form chemical bonds. These techniques could unlock novel transformations for this compound. The α-chloro ketone moiety is a versatile functional group that can participate in a variety of photoredox-catalyzed reactions. For example, metallaphotoredox strategies have been successfully employed for the cross-electrophile coupling of α-chloro carbonyls with aryl halides, which could be a pathway to synthesize more complex derivatives of the target compound nih.gov.

Visible-light photoredox catalysis could also be used to generate α-alkoxyketones, suggesting that the methoxy (B1213986) groups of this compound could be further functionalized or that similar structures could be synthesized using these methods researchgate.net. Electrocatalysis offers another avenue for green and selective transformations, potentially enabling reactions that are difficult to achieve with traditional chemical oxidants or reductants. The exploration of these advanced catalytic methods could significantly expand the synthetic utility of this compound.

Catalysis TypePotential Transformation of this compound
Photoredox Catalysis Arylation at the α-position, C-H functionalization, dehalogenation
Electrocatalysis Reductive coupling reactions, selective oxidation or reduction

Integration into Supramolecular Assembly and Material Science Precursors

The unique combination of a reactive α-chloro ketone and two methoxy groups suggests that this compound could serve as a valuable building block in supramolecular chemistry and materials science. The ketone and methoxy groups can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are the driving forces for self-assembly processes. Research on β-alkoxy-α,β-unsaturated ketone systems in steroidal frameworks has shown a tendency for these molecules to self-organize in solution, forming well-defined supramolecular structures researchgate.netresearchgate.net.

By analogy, derivatives of this compound could be designed to form specific supramolecular architectures, such as gels, liquid crystals, or porous materials. The chloro-substituent provides a reactive handle for polymerization or for grafting onto surfaces, opening up possibilities for the creation of functional polymers and advanced materials with tailored properties.

Interdisciplinary Research with Other Scientific Domains

The functional group array in this compound makes it a candidate for interdisciplinary research. For instance, its potential biological activity could be explored in medicinal chemistry and agrochemistry. Many bioactive compounds contain halogenated ketone motifs. The synthesis of complex heterocyclic structures, such as pyrazoles and pyrimidines, has been achieved using 4,4-dimethoxy-2-butanone as a precursor sigmaaldrich.com. The introduction of a chlorine atom could modulate the biological properties of such derivatives.

Furthermore, the compound could be used as a chemical probe to study enzymatic processes or as a starting material for the synthesis of labeled compounds for metabolic studies. The reactivity of the α-chloro ketone could be exploited for covalent labeling of proteins or other biomolecules. Collaborative efforts between organic chemists, biologists, and material scientists will be crucial to fully realize the potential of this versatile chemical compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.